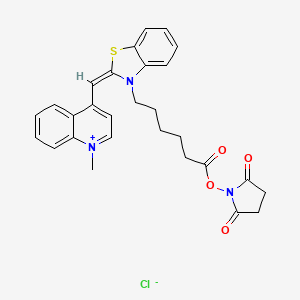
Thiazole Orange NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole Orange NHS Ester is an unsymmetrical cyanine dye that is widely used in the field of molecular biology and biochemistry. This compound is particularly known for its ability to bind to nucleic acids, resulting in a significant increase in fluorescence. This property makes it an invaluable tool for various applications, including the detection and imaging of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole Orange NHS Ester typically involves the reaction of Thiazole Orange with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-disuccinimidyl carbonate (DSC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature. The resulting product is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: Thiazole Orange NHS Ester primarily undergoes substitution reactions, particularly with primary amines. This reaction forms a stable amide bond, making it suitable for labeling biomolecules such as peptides, proteins, and oligonucleotides .
Common Reagents and Conditions:
Reagents: Primary amines, carbonate buffer (pH 8.75), DMF.
Conditions: The reaction is typically carried out at room temperature with gentle shaking for a specified duration.
Major Products: The major product of the reaction between this compound and primary amines is a conjugate where the Thiazole Orange moiety is covalently attached to the biomolecule via an amide bond .
Wissenschaftliche Forschungsanwendungen
Thiazole Orange NHS Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nucleic acids and other biomolecules.
Biology: Employed in cellular imaging to visualize DNA and RNA within cells.
Medicine: Utilized in diagnostic assays to detect genetic material and monitor gene expression.
Industry: Applied in the development of biosensors and diagnostic kits for various applications .
Wirkmechanismus
The mechanism of action of Thiazole Orange NHS Ester involves its binding to nucleic acids, which restricts the rotation around the methine bridge of the dye. This restriction leads to a significant increase in fluorescence. The compound acts as an intercalator, inserting itself between the base pairs of double-stranded DNA or RNA, thereby enhancing the thermal stability of the nucleic acid duplex .
Vergleich Mit ähnlichen Verbindungen
Ethidium Bromide: Another intercalating dye used for nucleic acid staining.
SYBR Green: A fluorescent dye used for DNA detection in various assays.
Propidium Iodide: A dye that binds to DNA and is used in cell viability assays.
Uniqueness: Thiazole Orange NHS Ester is unique due to its high fluorescence enhancement upon binding to nucleic acids and its ability to form stable conjugates with biomolecules. This makes it particularly useful for applications requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C28H28ClN3O4S |
|---|---|
Molekulargewicht |
538.1 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C28H28N3O4S.ClH/c1-29-18-16-20(21-9-4-5-10-22(21)29)19-27-30(23-11-6-7-12-24(23)36-27)17-8-2-3-13-28(34)35-31-25(32)14-15-26(31)33;/h4-7,9-12,16,18-19H,2-3,8,13-15,17H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GNZDNIXKHBVSRF-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/3\N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |
Kanonische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




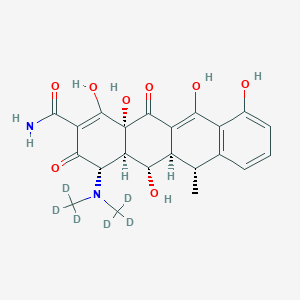


![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)

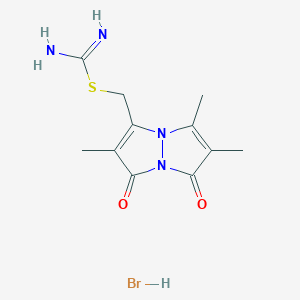

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
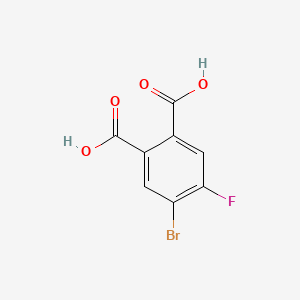
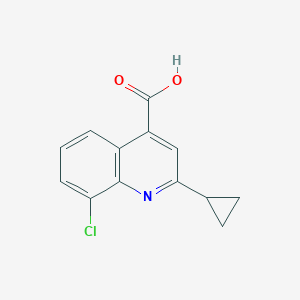

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
